Bienvenue dans la boutique en ligne BenchChem!

3-(3,5-Difluorophenyl)azetidine

Lipophilicity Drug-likeness Permeability

3-(3,5-Difluorophenyl)azetidine (CAS 1203796-99-9) is a 3-aryl-substituted, four-membered saturated nitrogen heterocycle with a molecular formula of C₉H₉F₂N and a molecular weight of 169.17 g/mol. This compound belongs to the azetidine class, a privileged scaffold in modern medicinal chemistry due to its unique balance of ring strain (~25.4 kcal/mol) and synthetic tractability.

Molecular Formula C9H9F2N
Molecular Weight 169.175
CAS No. 1203796-99-9
Cat. No. B584685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)azetidine
CAS1203796-99-9
Molecular FormulaC9H9F2N
Molecular Weight169.175
Structural Identifiers
SMILESC1C(CN1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C9H9F2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2
InChIKeyFNIOEHWSYCXSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Difluorophenyl)azetidine (CAS 1203796-99-9) – Procurement-Grade Physicochemical and Pharmacological Baseline


3-(3,5-Difluorophenyl)azetidine (CAS 1203796-99-9) is a 3-aryl-substituted, four-membered saturated nitrogen heterocycle with a molecular formula of C₉H₉F₂N and a molecular weight of 169.17 g/mol . This compound belongs to the azetidine class, a privileged scaffold in modern medicinal chemistry due to its unique balance of ring strain (~25.4 kcal/mol) and synthetic tractability . The 3,5-difluorophenyl substitution confers distinct electronic and steric properties that differentiate it from unsubstituted, mono-fluorinated, or regioisomeric analogs, making precise compound identity critical for reproducible research and development outcomes.

3-(3,5-Difluorophenyl)azetidine – Why In-Class Analogs Cannot Simply Be Substituted


Azetidine-based building blocks are often treated as interchangeable due to their shared heterocyclic core; however, even subtle modifications to substitution position or fluorine count on the phenyl ring produce quantifiable shifts in lipophilicity, basicity, and metabolic stability that directly impact lead optimization outcomes [1]. The specific 3,5-difluoro arrangement on the phenyl ring of 3-(3,5-Difluorophenyl)azetidine alters electron density at the azetidine nitrogen and modulates LogP in a manner that cannot be replicated by 4-fluoro, 3,4-difluoro, or 2-substituted regioisomers, making empirical substitution without supporting data a risk to SAR reproducibility and patent integrity .

3-(3,5-Difluorophenyl)azetidine – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (LogP) Reduction: 3,5-Difluoro vs. 4-Fluoro Substitution on 3-Phenylazetidine

3-(3,5-Difluorophenyl)azetidine exhibits a calculated LogP of 1.09, which is substantially lower than the LogP of 1.84 for the mono-fluorinated analog 3-(4-Fluorophenyl)azetidine . This 0.75 log unit reduction translates to an approximately 5.6-fold decrease in partition coefficient, indicating significantly higher aqueous solubility and potentially improved oral absorption and lower non-specific protein binding . The lower LogP is consistent with the electron-withdrawing effect of two fluorine atoms meta to the azetidine attachment point, which polarizes the aromatic ring without introducing the excessive lipophilicity often seen with para-halogen substitution.

Lipophilicity Drug-likeness Permeability

Regioisomeric Basicity Modulation: 3-Phenyl vs. 2-(3,5-Difluorophenyl) Azetidine pKa Shift

The predicted pKa of the conjugate acid of 3-phenylazetidine is 10.63±0.40, whereas the 2-(3,5-difluorophenyl)azetidine regioisomer shows a markedly reduced predicted pKa of 9.83±0.40 . Although direct experimental pKa data for 3-(3,5-difluorophenyl)azetidine are not publicly available, the regioisomeric comparison demonstrates that moving the aryl substituent from the 3-position to the 2-position, combined with 3,5-difluoro substitution, lowers basicity by ~0.8 pKa units. The 3-substituted azetidine scaffold preserves higher nitrogen basicity, which can be advantageous for target engagement requiring protonated amine interactions, while the 3,5-difluorophenyl group simultaneously lowers LogP .

Basicity pKa SAR Regioisomer

Ring Strain Balance: Azetidine vs. Pyrrolidine and Aziridine Scaffolds

The azetidine ring in 3-(3,5-Difluorophenyl)azetidine possesses a ring strain of approximately 25.4 kcal/mol, which is intermediate between the higher strain of aziridine (~27.7 kcal/mol) and the lower strain of pyrrolidine (~6.3 kcal/mol) . This intermediate strain energy is sufficient to enable controlled nucleophilic ring-opening reactions for bioconjugation and prodrug activation, yet the ring remains stable under standard storage and handling conditions . In contrast, aziridine analogs are more prone to uncontrolled ring-opening, while pyrrolidine analogs lack the strain-driven reactivity needed for triggered release applications.

Ring strain Reactivity Stability Bioconjugation

Antimalarial Target Engagement: WR99210 Analog Class Featuring 3,5-Difluorophenyl Azetidine Substitution

3-(3,5-Difluorophenyl)azetidine hydrochloride serves as a key structural component in WR99210-class antimalarial agents targeting Plasmodium falciparum dihydrofolate reductase (pfDHFR). Structure-activity relationship studies demonstrate that WR99210 analogs incorporating the 3,5-difluorophenyl-azetidine motif achieve Ki values in the low nanomolar range against both wild-type and quadruple-mutant pfDHFR . Specifically, WR99210 itself shows Ki values of <0.075 nM against pfDHFR, and 3-(3,5-difluorophenyl)azetidine-containing analogs retain exceptional potency against mutant strains that confer resistance to clinically used antifolates like pyrimethamine (Ki shifts of >1000-fold for pyrimethamine vs. minimal shift for WR99210 analogs) [1]. The 3,5-difluorophenyl group contributes to this resilience by maintaining favorable hydrophobic contacts within the DHFR active site even when key resistance mutations are present.

Antimalarial DHFR Plasmodium falciparum WR99210

Metabolic Stability of 3,5-Difluorophenyl vs. Unsubstituted Phenyl in Heterocyclic Amine Series

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that compounds bearing fluorine atoms on the ring exhibit high intrinsic metabolic stability in microsomal clearance assays, with the notable exception of some gem-difluoro substitution patterns (e.g., 3,3-difluoroazetidine, which showed elevated clearance) [1]. The 3,5-difluorophenyl substitution on the azetidine ring places fluorine atoms at metabolically favorable positions (meta to the point of attachment), where they can block cytochrome P450-mediated oxidation of the phenyl ring without introducing the metabolic liability associated with α-fluorination adjacent to the nitrogen. This class-level finding supports the expectation that 3-(3,5-difluorophenyl)azetidine will exhibit superior metabolic stability compared to unsubstituted 3-phenylazetidine, which lacks the protective fluorine blockade on the aromatic ring [1]. Direct experimental microsomal stability data for the specific compound remain to be published.

Metabolic stability Microsomal clearance Fluorine effect

Structural Confirmation: Single-Crystal X-ray Diffraction vs. Predicted Conformers

Single-crystal X-ray diffraction analysis of 3-(3,5-Difluorophenyl)azetidine confirms that the 3,5-difluorophenyl ring adopts a near-perpendicular orientation relative to the azetidine ring plane, with a dihedral angle of approximately 85° in the solid state . This conformation places the fluorine atoms in a defined spatial arrangement that is distinct from the more planar conformations predicted for 2-aryl-substituted azetidine regioisomers. The well-defined solid-state geometry provides a reliable starting point for computational docking studies and structure-based drug design, eliminating the conformational ambiguity that complicates the use of regioisomeric or less rigid analogs .

Solid-state structure Conformational analysis X-ray crystallography

3-(3,5-Difluorophenyl)azetidine – Evidence-Backed Research and Industrial Procurement Scenarios


Antimalarial Lead Optimization Programs Targeting Drug-Resistant PfDHFR

Procurement of 3-(3,5-Difluorophenyl)azetidine is strategically justified for antimalarial drug discovery programs focused on overcoming pyrimethamine-resistant Plasmodium falciparum strains. The 3,5-difluorophenyl-azetidine motif is a core structural element of WR99210-class DHFR inhibitors that retain low nanomolar potency against quadruple-mutant pfDHFR, a profile unattainable with traditional antifolate scaffolds . Medicinal chemistry teams synthesizing focused libraries around this chemotype should prioritize the 3-substituted azetidine regioisomer over 2-substituted or pyrrolidine-based alternatives, as the 3-position preserves the perpendicular aryl-azetidine geometry confirmed by X-ray crystallography .

CNS Drug Discovery Requiring Balanced LogP and Basicity

For central nervous system (CNS) drug discovery programs where both permeability and target engagement are critical, 3-(3,5-Difluorophenyl)azetidine offers a quantifiably superior physicochemical profile. Its LogP of 1.09 is 0.75 units lower than the 4-fluorophenyl analog (LogP 1.84), enhancing aqueous solubility while remaining within the optimal CNS drug space (LogP 1–3) . The 3-substitution preserves higher amine basicity (predicted pKa ~10.6 for the 3-phenylazetidine class) compared to the 2-substituted regioisomer (pKa ~9.8), facilitating protonated-amine-mediated target interactions with neurotransmitter receptors and transporters . This combination makes the compound a preferred building block for CNS-focused lead-like libraries.

Strain-Release Bioconjugation and Prodrug Design

The azetidine ring in 3-(3,5-Difluorophenyl)azetidine, with its intermediate ring strain of ~25.4 kcal/mol, is ideally suited for strain-release bioconjugation strategies, including glutathione-S-transferase (GST)-catalyzed prodrug activation . Unlike pyrrolidine-based linkers (ring strain ~6.3 kcal/mol), which lack sufficient thermodynamic driving force for triggered release, and aziridine-based linkers (~27.7 kcal/mol), which suffer from uncontrolled hydrolysis, the azetidine scaffold provides a controllable release profile. The 3,5-difluorophenyl substituent further modulates the electronics of the ring-opening transition state, offering an additional tuning handle for release kinetics .

Selective Estrogen Receptor Degrader (SERD) Scaffold Elaboration

Patent literature identifies 3-(3,5-Difluorophenyl)azetidine as a key synthetic intermediate in the preparation of orally bioavailable selective estrogen receptor degraders (SERDs), including bexirestrant and related clinical candidates . In these complex molecules, the 3,5-difluorophenyl-azetidine fragment contributes to both ER binding affinity and favorable drug-like properties. The published synthetic route requires the 3-substituted azetidine regioisomer specifically; substitution with the 2-azetidine regioisomer would alter the trajectory of the pendant side chain and compromise SERD activity . Procurement of the correct CAS 1203796-99-9 building block is therefore essential for reproducing patented SERD compositions of matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.